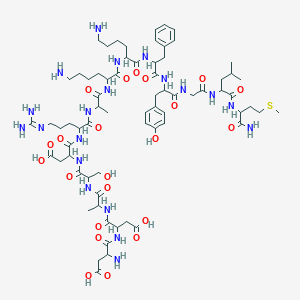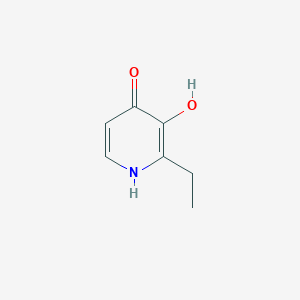
2-Ethylpyridine-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylpyridine-3,4-diol is a heterocyclic organic compound with a pyridine ring substituted with an ethyl group at the second position and a hydroxyl group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylpyridine-3,4-diol can be achieved through several methods. One common approach involves the reaction of 2-ethylpyridine with an oxidizing agent to introduce the hydroxyl group at the third position. Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyridine ring with the desired substituents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylpyridine-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or amine.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine.
Applications De Recherche Scientifique
2-Ethylpyridine-3,4-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethylpyridine-3,4-diol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-methyl-3-hydroxypyridin-4(1H)-one
- 2-ethyl-3-methoxypyridin-4(1H)-one
- 2-ethyl-3-aminopyridin-4(1H)-one
Uniqueness
2-Ethylpyridine-3,4-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and activity profiles, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
125757-81-5 |
|---|---|
Formule moléculaire |
C7H9NO2 |
Poids moléculaire |
139.15 g/mol |
Nom IUPAC |
2-ethyl-3-hydroxy-1H-pyridin-4-one |
InChI |
InChI=1S/C7H9NO2/c1-2-5-7(10)6(9)3-4-8-5/h3-4,10H,2H2,1H3,(H,8,9) |
Clé InChI |
ZCSPHZQZAPBTHT-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)C=CN1)O |
SMILES canonique |
CCC1=C(C(=O)C=CN1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


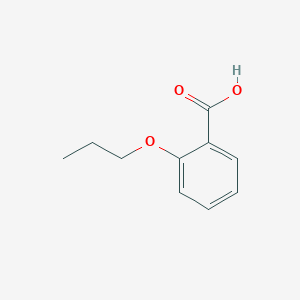
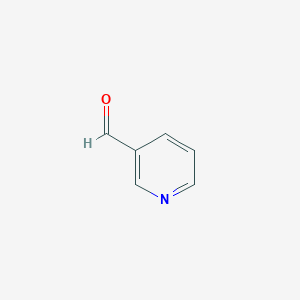

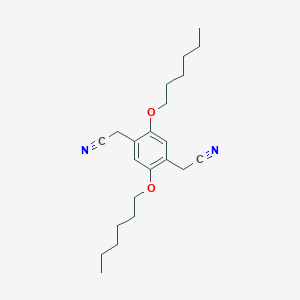
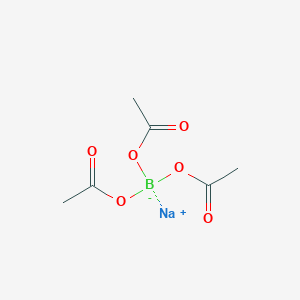
![6-Bromo-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B140524.png)
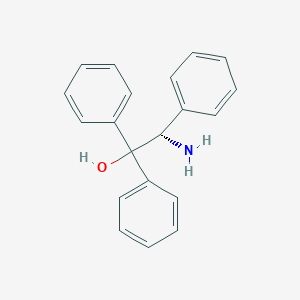


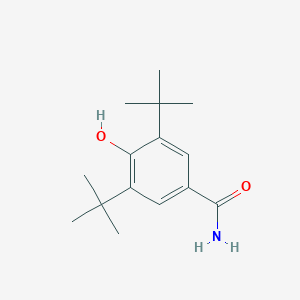

![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)
